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Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843 Get Quote

A detailed analysis of the spectroscopic signatures of iodinated hydroxybenzaldehydes is

crucial for researchers in drug discovery and organic synthesis. The precise substitution pattern

of functional groups on the benzaldehyde scaffold significantly influences the molecule's

electronic environment, which is reflected in its spectral properties. This guide provides a

comparative overview of the spectroscopic data for 4-hydroxy-2-iodobenzaldehyde and its

key isomers, offering a valuable resource for compound identification and characterization.

This publication presents a comprehensive comparison of 4-hydroxy-2-iodobenzaldehyde
and its structural isomers, primarily 3-iodo-4-hydroxybenzaldehyde and 2-hydroxy-5-

iodobenzaldehyde. By examining their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data, we aim to provide a clear framework for distinguishing these

closely related compounds. The subtle shifts in spectral data due to the varied placement of the

iodo and hydroxyl groups are highlighted in the comparative tables below.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-hydroxy-2-
iodobenzaldehyde and its selected derivatives. These values have been compiled from

various sources and provide a basis for comparison.
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Spectroscopic Technique Data

¹H NMR (CDCl₃, 400 MHz)
δ 9.81 (s, 1H), 8.22 (s, 1H), 7.80 (d, J=6.8 Hz,

1H), 7.12 (d, J=8.3 Hz, 1H), 5.84 (s, 1H)[1]

¹³C NMR Data not readily available in compiled sources.

IR Spectroscopy (Vapor Phase)

Characteristic peaks can be computationally

predicted but experimental data is sparse in

readily available literature.[2]

Mass Spectrometry (MALDI) m/z 248.238 (M+H⁺)[1]

Melting Point 157-160 °C

3-Iodo-4-hydroxybenzaldehyde
Spectroscopic Technique Data

¹H NMR (CD₃COCD₃, 300 MHz)

δ 9.94 (s, 1H), 9.67 (s, 1H), 8.00 (d, J=8.0 Hz,

1H), 7.41 (d, J=1.8 Hz, 1H), 7.20 (dd, J₁=8.0 Hz,

J₂=1.8 Hz, 1H)[3]

¹³C NMR (CD₃COCD₃, 75 MHz)
δ 193.2 (CHO), 159.2 (C-3), 142.1 (C-5), 140.2

(C-1), 124.5 (C-6), 115.3 (C-2), 94.0 (C-4)[3]

IR Spectroscopy
Specific data not readily available in compiled

sources.

Mass Spectrometry (EI)
Data available in comprehensive databases like

PubChem.[2]

Melting Point 113 °C[4]
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Spectroscopic Technique Data

¹H NMR Data not readily available in compiled sources.

¹³C NMR Data not readily available in compiled sources.

IR Spectroscopy Data not readily available in compiled sources.

Mass Spectrometry (GC-MS)
Fragmentation patterns are available in spectral

databases.[5]

Melting Point Data not readily available in compiled sources.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-
hydroxy-2-iodobenzaldehyde derivatives. These protocols are based on standard laboratory

practices and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 300-500 MHz NMR Spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.
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Spectral width: -2 to 12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

¹³C NMR Spectroscopy:

Instrument: 75-125 MHz NMR Spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse-acquire.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2 seconds.

Spectral width: 0 to 220 ppm.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry

potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

Background: A spectrum of the pure KBr pellet is recorded as the background and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation (for GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with Electron Ionization):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector temperature: 250 °C.

Oven program: Start at a suitable initial temperature (e.g., 50 °C), then ramp at 10-20

°C/min to a final temperature of 280-300 °C.

Carrier gas: Helium at a constant flow rate.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 400.

Ion source temperature: 230 °C.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
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Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to obtain an absorbance reading in the range of 0.1 to 1.0.

Data Acquisition:

Instrument: UV-Vis Spectrophotometer.

Parameters:

Wavelength range: 200-400 nm.

Blank: Use the pure solvent as a blank to zero the absorbance.

Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationship between the discussed isomers.
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Caption: General workflow for the spectroscopic analysis of benzaldehyde derivatives.
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Caption: Structural relationship of the discussed hydroxy-iodobenzaldehyde isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

